4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one
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Description
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C13H14N4OS and its molecular weight is 274.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one is a part of the 1,3,4-thiadiazole family, which has been extensively studied for its potential in various biological activities. Research has focused on the synthesis and evaluation of these compounds for their biological properties, including anticancer, antitubercular, antifungal, and antimicrobial activities. For instance, a study on the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents revealed that while none of the compounds showed significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and HCl models, highlighting the therapeutic potential of thiadiazole derivatives in protective gastrointestinal treatments (Starrett et al., 1989).
Anticancer Evaluation
The anticancer potential of thiadiazole derivatives has been a significant area of interest. A study on the synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and Mannich bases demonstrated that several compounds exhibited significant cytotoxicity against various human cancer cell lines, with Mannich bases showing particularly potent activity against gastric cancer NUGC cells. This indicates the promising role of thiadiazole derivatives in developing new anticancer agents (Abdo & Kamel, 2015).
Antimicrobial and Antitubercular Activities
Further studies have explored the synthesis of thiadiazole derivatives for antimicrobial and antitubercular activities. For example, novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl) imidazo[2,1-b][1,3,4] thiadiazole derivatives were synthesized and displayed very good antitubercular and antifungal activities, showcasing the therapeutic potential of thiadiazole derivatives in treating infectious diseases (Syed, Alagwadi, & Alegaon, 2013).
Properties
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-8-2-4-10(5-3-8)17-7-9(6-11(17)18)12-15-16-13(14)19-12/h2-5,9H,6-7H2,1H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFQVUYPLJOOBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.